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Compound of Interest

Compound Name: SR9186

Cat. No.: B609158 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive comparison of SR9186's cross-reactivity with various

cytochrome P450 (CYP) enzymes, supported by experimental data. SR9186, a potent and

highly selective inhibitor of CYP3A4, offers a significant advantage in reaction phenotyping

studies and in differentiating the metabolic activities of CYP3A4 and CYP3A5.[1][2]

Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of SR9186 against various CYP enzymes.

The data is compiled from studies using recombinant human CYP enzymes and pooled human

liver microsomes (HLM).
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CYP
Isoform

Substrate
Test
System

SR9186
IC50

Ketoconazo
le IC50

Fold
Selectivity
(SR9186 vs.
other CYPs)

CYP3A4 Midazolam Recombinant 9 nM[1] -

>1000-fold

vs.

CYP3A5[1]

Testosterone Recombinant 4 nM[1] -

Vincristine Recombinant 38 nM[1] -

Midazolam
HLM (0.05

mg/mL)
10 nM[1] -

Midazolam
HLM (0.25

mg/mL)
51 nM[1] -

Midazolam
HLM (0.50

mg/mL)
108 nM[1] -

Midazolam
HLM (1.0

mg/mL)
224 nM[1] -

CYP3A5 Midazolam Recombinant
> 60,000

nM[1]
-

CYP1A2 Phenacetin
HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]

CYP2A6 Coumarin
HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]

CYP2B6 Bupropion
HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]

CYP2C8 Amodiaquine
HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]
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CYP2C9 Tolbutamide
HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]

CYP2C19
(S)-

mephenytoin

HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]

CYP2D6
Dextromethor

phan

HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]

CYP2E1
Chlorzoxazon

e

HLM (1

mg/mL)
> 2.5 µM ~1 µM

SR9186

shows less

inhibition[1]

Note: A direct comparison demonstrated that at a concentration of 2.5 µM, SR9186 exhibited

less inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and

CYP2E1 than 1 µM ketoconazole in human liver microsomes.[1]

Experimental Protocols
A generalized experimental protocol for determining the IC50 of SR9186 against various CYP

enzymes in human liver microsomes is described below. This protocol is based on established

methodologies for CYP inhibition assays.[3][4][5]

Objective: To determine the concentration of SR9186 that causes 50% inhibition (IC50) of the

activity of specific CYP isoforms.

Materials:

Pooled human liver microsomes (HLM)

SR9186

Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, phenacetin for

CYP1A2)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)

Potassium phosphate buffer (pH 7.4)

Acetonitrile or methanol for reaction termination

Internal standard for LC-MS/MS analysis

96-well plates

Incubator

LC-MS/MS system

Procedure:

Preparation of Reagents:

Prepare a stock solution of SR9186 in a suitable solvent (e.g., DMSO).

Prepare working solutions of SR9186 by serial dilution.

Prepare a stock solution of the probe substrate.

Prepare the NADPH regenerating system in buffer.

Prepare the HLM suspension in buffer to the desired concentration (e.g., 0.2 mg/mL).

Incubation:

In a 96-well plate, add the HLM suspension, the probe substrate, and the various

concentrations of SR9186 or vehicle control.

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate at 37°C for a specific time that is within the linear range of metabolite formation

for the specific substrate.

Reaction Termination and Sample Preparation:

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal

standard.

Centrifuge the plate to precipitate the proteins.

Transfer the supernatant to a new plate for analysis.

LC-MS/MS Analysis:

Analyze the formation of the specific metabolite from the probe substrate using a validated

LC-MS/MS method.

Data Analysis:

Calculate the percent inhibition of enzyme activity for each concentration of SR9186
compared to the vehicle control.

Plot the percent inhibition against the logarithm of the SR9186 concentration.

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations
Experimental Workflow for CYP Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro CYP inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b609158?utm_src=pdf-body
https://www.benchchem.com/product/b609158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation
Incubation Analysis

Prepare Reagents:
- SR9186 dilutions
- HLM suspension

- Substrate solution
- NADPH system

Combine HLM, Substrate,
and SR9186 in 96-well plate Pre-incubate at 37°C Initiate reaction

with NADPH Incubate at 37°C Terminate reaction
with cold solvent

Centrifuge to
precipitate protein

Analyze metabolite
formation by LC-MS/MS

Calculate % Inhibition
and IC50 value

Click to download full resolution via product page

Caption: Workflow for determining CYP enzyme inhibition by SR9186.

SR9186 Mechanism of Action on CYP3A4 Signaling
Pathway
This diagram illustrates the metabolic pathway of a CYP3A4 substrate and the inhibitory effect

of SR9186.

CYP3A4 Metabolic Pathway

CYP3A4 Substrate
(e.g., Midazolam)

CYP3A4 Enzyme

Binds to
active site

Metabolite
(e.g., 1'-hydroxymidazolam)

Metabolizes

SR9186

Inhibits

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b609158?utm_src=pdf-body-img
https://www.benchchem.com/product/b609158?utm_src=pdf-body
https://www.benchchem.com/product/b609158?utm_src=pdf-body
https://www.benchchem.com/product/b609158?utm_src=pdf-body
https://www.benchchem.com/product/b609158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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